Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Executive Summary
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a strained cyclopropane ring fused to a halogenated aromatic system, this molecule serves as a versatile "divergent intermediate." Its utility stems from two orthogonal reactivity profiles: the chemoselective cross-coupling potential of the aryl halides (Br vs. Cl) and the latent homo-enolate reactivity of the cyclopropanol moiety.
This guide provides a comprehensive analysis of its physicochemical properties, a mechanistic breakdown of its synthesis via the Kulinkovich reaction, and detailed protocols for its application in drug discovery workflows.
Physicochemical Architecture
The molecular architecture of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is defined by the steric constraint of the cyclopropyl group and the electronic effects of the halogenated phenyl ring.
Table 1: Core Physicochemical Data
| Property | Value | Technical Note |
| CAS Number | 1691720-00-9 | Verified Identifier |
| IUPAC Name | 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol | |
| Molecular Formula | C | |
| Molecular Weight | 247.52 g/mol | Average Mass |
| Exact Mass | 245.945 Da | Monoisotopic (based on |
| LogP (Calc) | ~3.7 | Highly lipophilic; requires non-polar solvents for extraction |
| H-Bond Donors | 1 | Hydroxyl group (-OH) |
| H-Bond Acceptors | 1 | Oxygen atom |
| Topological Polar Surface Area | 20.2 Ų | Indicates good membrane permeability potential |
Synthetic Pathways & Mechanistic Logic[2]
The most robust route to 1-arylcyclopropanols is the Kulinkovich Reaction . This method utilizes a titanium(IV)-catalyzed ligand exchange with Grignard reagents to generate a reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent toward esters.
The Kulinkovich Mechanism
Unlike standard Grignard additions which would yield tertiary alcohols with two ethyl groups, the Kulinkovich protocol uses the "disproportionation" of diethyltitanium to form a titanacyclopropane.[1] This species inserts into the ester carbonyl.[2][3]
Critical Insight: The reaction requires only catalytic amounts of Titanium(IV) isopropoxide (Ti(OiPr)
Visualization: Catalytic Cycle
The following diagram illustrates the transformation of the ester precursor into the target cyclopropanol.
Figure 1: The Kulinkovich catalytic cycle. The titanacyclopropane intermediate acts as a double nucleophile, attacking the ester carbonyl to form the cyclopropane ring.
Reactivity Profile: The "Warhead" Concept
In drug discovery, this molecule is not just an endpoint but a divergent scaffold .
Orthogonal Halogen Reactivity
The 3-bromo-4-chloro substitution pattern allows for sequential cross-coupling.
-
Site A (Bromine): The C-Br bond is weaker than the C-Cl bond. Under standard Suzuki-Miyaura conditions (Pd(PPh
) , Na CO ), the bromine can be selectively coupled with boronic acids to extend the carbon skeleton while leaving the chlorine intact. -
Site B (Chlorine): The remaining C-Cl bond can be activated later using specialized ligands (e.g., Buchwald precatalysts like XPhos-Pd-G2) for amination or a second coupling event.
Ring Strain Release (Homo-Enolates)
The cyclopropanol moiety contains significant ring strain (~27 kcal/mol).
-
Radical Ring Opening: Treatment with oxidants (e.g., Mn(acac)
or photoredox catalysts) generates a -keto radical. This allows for the installation of functional groups at the -position, effectively using the cyclopropanol as a "masked" ethyl ketone. -
Expansion: Under acidic conditions or with electrophilic sources (like Iodine), the ring opens to form
-iodo ketones or expands into cyclobutanones.
Experimental Protocol
Objective: Synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol via Kulinkovich Reaction. Scale: 10 mmol.
Materials
-
Precursor: Methyl 3-bromo-4-chlorobenzoate (2.50 g, 10 mmol).
-
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (12 mL, 36 mmol).
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)
) (0.3 mL, 1 mmol, 10 mol%). -
Solvent: Anhydrous THF (50 mL).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.
-
Substrate Solution: Dissolve Methyl 3-bromo-4-chlorobenzoate (2.50 g) and Ti(OiPr)
(0.3 mL) in anhydrous THF (50 mL). Cool the mixture to 0°C using an ice bath. -
Grignard Addition (Critical Step):
-
Load the EtMgBr solution into the addition funnel.
-
Slowly add the Grignard reagent dropwise over 60 minutes.
-
Observation: The solution will turn from colorless/yellow to dark brown/black, indicating the formation of the low-valent titanium species.
-
Note: Maintain internal temperature below 5°C to prevent polymerization or over-reduction.
-
-
Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the ester.
-
Quenching (Exothermic):
-
Cool the flask back to 0°C.
-
Carefully quench by dropwise addition of saturated aqueous NH
Cl (20 mL). Caution: Vigorous gas evolution (ethane/ethylene) will occur.
-
-
Workup:
-
Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil or solid.
Safety & Handling (HSE)
Researchers must adhere to the following safety standards when handling this compound and its precursors.
-
Hazard Statements (GHS):
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon). Cyclopropanols can be sensitive to acidic impurities which trigger ring opening.
References
-
Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(02), 154-155. Link
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction."[7][1][2][8][9] Organic Reactions, 77, 1-160. Link
-
PubChem Compound Summary. (2023). "1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS 1691720-00-9)."[10][11][][13] National Center for Biotechnology Information. Link
-
Garg, N. K., et al. (2014). "Nickel-Catalyzed Cross-Couplings of Heteroarenes." Chemical Reviews, 114(24), 12583–12649. (Context on orthogonal halogen reactivity). Link
-
Chemical Book. (2023). "Product Data: 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol." Link
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